N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine is a chemical compound with the empirical formula and a molecular weight of . It is commonly used as a ligand in various catalytic reactions, particularly in cross-coupling reactions involving transition metals. The compound is recognized for its ability to stabilize metal centers, enhancing the efficiency and selectivity of catalytic processes. Its unique structure contributes to its effectiveness in these applications.
N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine falls under the category of phosphine ligands. Phosphine ligands are widely utilized in organometallic chemistry due to their ability to donate electron density to metal centers, facilitating various chemical transformations.
The synthesis of N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine generally involves the reaction between 2-(diphenylphosphino)benzaldehyde and cyclohexylamine. The reaction typically occurs in a solvent such as dichloromethane under controlled conditions.
N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine features a diphenylphosphino group attached to a benzylidene moiety linked to cyclohexylamine. The structural representation can be described using the following identifiers:
C1(P(C2=CC=CC=C2)C3=CC=CC=C3/C=N/C4CCCCC4)=CC=CC=C1
InChI=1S/C25H26NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h2-3,6-12,15-20,22H,1,4-5,13-14H2/b26-20+...
.The molecular weight is , and it has a melting point range of . This compound's structure allows it to participate effectively in coordination chemistry with transition metals.
N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine is primarily utilized as a ligand in various coupling reactions:
These reactions leverage the compound's ability to stabilize metal complexes and facilitate bond formation between organic substrates .
The ligand's coordination with metals such as palladium enhances the reactivity of the metal center, allowing for efficient catalysis in organic synthesis.
The mechanism of action for N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine involves its role as a ligand that coordinates with metal centers during catalytic processes.
These properties highlight its stability under standard laboratory conditions while being reactive enough for synthetic applications.
N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine is extensively used in scientific research for:
CAS No.: 463-56-9
CAS No.: 142-10-9
CAS No.:
CAS No.:
CAS No.: 1824353-95-8